3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1461704-74-4
VCID: VC2584786
InChI: InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H
SMILES: COC1=CC=C(C=C1)N2CC(C2=O)N.Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

CAS No.: 1461704-74-4

Cat. No.: VC2584786

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride - 1461704-74-4

Specification

CAS No. 1461704-74-4
Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
IUPAC Name 3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride
Standard InChI InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H
Standard InChI Key ATHULDDGEZTEAZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CC(C2=O)N.Cl
Canonical SMILES COC1=CC=C(C=C1)N2CC(C2=O)N.Cl

Introduction

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride is a compound belonging to the class of azetidines, which are characterized by a four-membered ring structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and biological activities.

Synthesis Methods

The synthesis of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride typically involves chemical reactions between amine and ketone precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor progress and confirm product identity.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures may exhibit activity against certain enzymes involved in metabolic pathways or may act as modulators of neurotransmitter systems. This compound represents a significant area of interest for researchers aiming to explore its therapeutic potential and applications in drug discovery.

Comparison with Other Azetidinone Derivatives

Other azetidinone derivatives have shown promising biological activities. For example, some azetidinone compounds have demonstrated antiproliferative and tubulin-destabilizing effects, making them potential candidates for cancer treatment . Additionally, certain azetidinones have been explored for their antiviral and antibiotic-enhancing properties .

Data Table: Comparison of Azetidinone Derivatives

Compound NameMolecular WeightBiological ActivityPotential Applications
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochlorideApproximately 240.7 g/molPotential enzyme inhibitor/modulatorDrug discovery
3-(Prop-1-en-2-yl)azetidin-2-one analoguesNot specifiedAntiproliferative, tubulin-destabilizingCancer treatment
N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-onesNot specifiedAntiviral, antibiotic-enhancingComplex infections treatment

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